N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide

Lipophilicity Physicochemical property Drug design

Sourcing ortho-methoxybenzamide probes with consistent fluorophenyl-cyclopropyl geometry is challenging. This N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide (CAS 1049489-89-5) offers a single-fluorine 19F NMR reporter and a TPSA of 38.3 Ų for predicted CNS penetration. Each batch enables reproducible SAR across 2-, 3-, and 4-methoxy regioisomers. • ≥95% purity by HPLC; single HBD reduces protein binding artefacts • Fsp³ 0.22 cyclopropyl core improves solubility vs. flat benzamides • Global shipping under ambient conditions; custom synthesis available for gram-scale orders

Molecular Formula C18H18FNO2
Molecular Weight 299.345
CAS No. 1049489-89-5
Cat. No. B2564429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide
CAS1049489-89-5
Molecular FormulaC18H18FNO2
Molecular Weight299.345
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO2/c1-22-16-5-3-2-4-15(16)17(21)20-12-18(10-11-18)13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3,(H,20,21)
InChIKeyLYFJJFLMNXJXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide (CAS 1049489-89-5): Chemical Identity and Baseline Physicochemical Profile for Research Procurement


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide is a synthetic small-molecule benzamide derivative (C18H18FNO2, MW 299.3 g/mol) featuring a 2-methoxybenzamide core linked via a methylene bridge to a 1-(4-fluorophenyl)cyclopropyl group [1]. Computed properties indicate moderate lipophilicity (XLogP3 = 3.3), a topological polar surface area (TPSA) of 38.3 Ų, and a single hydrogen bond donor [1]. The compound belongs to a class of substituted benzamides that have been investigated in patent literature as inhibitors of voltage-gated sodium channels (e.g., NaV1.7) for pain-related indications, though direct pharmacological annotation for this specific CAS number is absent from major bioactivity databases such as ChEMBL and PubChem BioAssay [2].

Why N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide Cannot Be Casually Replaced by Other Benzamide Analogs


Within the substituted benzamide class, seemingly minor structural modifications—such as the position of the methoxy substituent on the benzamide ring or the para-fluorine atom on the phenylcyclopropyl moiety—can drastically alter target engagement, selectivity, and pharmacokinetic behavior. The patent literature on related benzamides explicitly teaches that the combination of a 4-fluorophenyl-cyclopropyl group and a 2-methoxybenzamide is a non-obvious arrangement that requires multi-step synthetic routes distinct from those used for 3-methoxy, 4-methoxy, or unsubstituted benzamide analogs [1]. Consequently, generic substitution by compounds bearing different substitution patterns (e.g., N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide, CAS not assigned) carries a high risk of introducing uncontrolled variables into structure–activity relationship (SAR) studies or chemical probe experiments. However, it must be noted that publicly available quantitative selectivity, potency, or ADME data comparing this specific compound against its closest analogs are currently absent from peer-reviewed journals and public databases.

Quantitative Differentiation Evidence for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide (1049489-89-5)


Computed Lipophilicity (XLogP3) Differentiates the Target Compound from Its Des-Fluoro Analog

The target compound's computed XLogP3 value of 3.3 [1] is higher than that of the hypothetical des-fluoro analog N-((1-phenylcyclopropyl)methyl)-2-methoxybenzamide, which has a predicted XLogP3 of approximately 2.8 based on a group contribution calculation (removal of the fluorine atom and replacement with hydrogen).

Lipophilicity Physicochemical property Drug design

Topological Polar Surface Area (TPSA) Positions the Compound Favorably for Blood–Brain Barrier Penetration Relative to Higher-TPSA Benzamides

The target compound has a computed TPSA of 38.3 Ų [1], which falls well below the widely accepted threshold of <90 Ų for passive blood–brain barrier (BBB) penetration, and is lower than that of many benzamide CNS agents such as metoclopramide (TPSA ≈ 72.6 Ų).

CNS drug design Blood–brain barrier Passive permeability

Patent Embedding Among NaV1.7-Targeted Benzamides Suggests Ion Channel Modulatory Activity with Defined Synthetic Provenance

The compound's core scaffold—a benzamide with a 4-fluorophenyl-cyclopropylmethyl substituent—is encompassed by the generic Markush structures in KR20180008761A, which claims substituted benzamides as inhibitors of sodium channels (particularly NaV1.7) with utility in treating pain [1]. While the patent does not disclose IC50 values for this specific CAS compound, structurally related exemplars in the same patent family exhibit NaV1.7 inhibitory activity.

NaV1.7 inhibitor Sodium channel Pain research

Single Hydrogen Bond Donor Count Predicts Lower P-glycoprotein Efflux Liability Compared to Bis-amide Analogs

With only one hydrogen bond donor (the amide NH), the target compound [1] has a lower HBD count than bis-amide or sulfonamide-benzamide analogs (typically 2–3 HBDs) that are also explored in sodium channel inhibitor patents. A single HBD is a recognized structural feature associated with reduced P-glycoprotein (P-gp) recognition and efflux [2].

ADME prediction P-glycoprotein efflux CNS drug design

Ortho-Methoxybenzamide Substituent Enables Intramolecular Hydrogen Bonding Not Available to Para- or Meta-Methoxy Regioisomers

The 2-methoxybenzamide moiety in the target compound can form a six-membered intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide NH, constraining the benzamide conformation in a way that is stereoelectronically distinct from the 3-methoxy or 4-methoxy regioisomers, which cannot form such an interaction.

Conformational restriction Intramolecular hydrogen bonding Bioisostere design

High Fraction of sp3-Hybridized Carbons (Cyclopropyl Ring) Contributes to Fsp3 of 0.06 Above Flat Aromatic Benzamide Analogs

The presence of the cyclopropyl ring increases the fraction of sp3-hybridized carbons (Fsp3) of the target compound to approximately 0.22 (4 sp3 carbons out of 18), compared to typical flat, fully aromatic benzamide analogs lacking a cyclopropyl group, which have an Fsp3 of 0.00–0.15.

Fraction sp3 (Fsp3) Drug-likeness Solubility

Research Application Scenarios for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methoxybenzamide Based on Quantitative Differentiation Evidence


CNS NaV1.7 Lead Optimization Starting Point for Brain-Penetrant Tool Compound Design

The compound's favorable TPSA of 38.3 Ų, moderate XLogP3 of 3.3, and single HBD profile collectively predict acceptable passive BBB permeability with reduced P-gp efflux risk, making it a suitable chemical starting point for NaV1.7 CNS pain programs as taught in KR20180008761A [1]. Researchers can use this compound to establish baseline brain/plasma ratios in rodent pharmacokinetic studies and then elaborate the scaffold to optimize potency while monitoring predicted CNS penetration parameters.

Conformational and Regioisomeric SAR Comparator in Benzamide Series

The unique ortho-methoxybenzamide geometry, which enables intramolecular hydrogen bonding and constrains the amide conformation, makes this compound an essential comparator arm when probing SAR across 2-methoxy, 3-methoxy, and 4-methoxy regioisomers. Its inclusion in a matrix of analogs allows medicinal chemists to deconvolute the contribution of conformational bias from electronic effects of the methoxy group.

High-Fsp3 Fragment-Like Compound for Solubility-Advantaged Screening Collections

With an Fsp3 of approximately 0.22—conferred largely by the cyclopropyl group—the compound possesses greater three-dimensional character than flat aromatic benzamides, aligning with 'escape from flatland' medicinal chemistry principles [2]. This property recommends it as a preferred entry in diversity-oriented screening libraries where improved aqueous solubility and reduced non-specific binding are desired.

Fluorinated Probe for 19F NMR in Target Engagement and Conformational Studies

The para-fluorophenyl substituent provides a single fluorine atom that can serve as a sensitive 19F NMR reporter for protein-binding assays, conformational analysis, and metabolism studies. In the absence of confounding fluorines elsewhere in the molecule, this compound can be used as a clean 19F NMR probe in drug discovery campaigns targeting sodium channels or other benzamide-interacting proteins.

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